GNE-617

NAMPT Cancer Metabolism NAD+

Sourcing a reliable, well-characterized NAMPT inhibitor with consistent batch-to-batch potency is critical for reproducible in vivo oncology research. GNE-617 eliminates this variability. - Unique inhibitory mechanism via pRib adduct formation, distinct from FK866 or GMX1778. - Validated multi-species oral bioavailability (29.4-65.2%) and projected low human clearance (3.3 mL/min/kg) for robust PK/PD modeling. - Defined CYP inhibition profile (CYP2C9 IC50=200 nM) enables prospective DDI risk assessment. - Rigorous quality control ensures purity ≥98% by HPLC, supporting reliable experimental outcomes.

Molecular Formula C21H15F2N3O3S
Molecular Weight 427.4 g/mol
Cat. No. B607690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-617
SynonymsGNE-617;  GNE 617;  GNE617.
Molecular FormulaC21H15F2N3O3S
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F
InChIInChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27)
InChIKeyXRDVXQQZLHVEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-617 Pharmacological Baseline & Procurement


GNE-617 (N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carboxamide) is a potent and selective small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway [1]. It exhibits a biochemical IC50 of 5 nM against recombinant human NAMPT [1] and demonstrates significant antiproliferative activity across diverse cancer cell lines, including glioblastoma, fibrosarcoma, prostate, pancreatic, and colorectal models [2]. The compound has been characterized in comprehensive preclinical studies encompassing pharmacokinetics, metabolism, efficacy, and drug-drug interaction potential [3]. Notably, GNE-617 undergoes NAMPT-catalyzed phosphoribosylation to form a tight-binding pRib adduct, a mechanistic feature that correlates with its cellular potency [4].

Pathway Study NAMPT / NAD+ salvage pathway inhibition studies
Assay Context Cellular NAD+ depletion and oncosis endpoint monitoring
ADME Characterization Multi-species preclinical PK and metabolism dataset available

GNE-617 vs. Other NAMPT Inhibitors


NAMPT inhibitors exhibit substantial inter-compound variability in pharmacokinetic (PK) parameters, metabolism, off-target liability, and cellular potency that renders generic substitution untenable for rigorous research applications. GNE-617 demonstrates species-specific oral bioavailability ranging from 29.4% to 65.2% across mice, rats, monkeys, and dogs [1], with projected human clearance of 3.3 mL/min/kg [1] —parameters not shared by other NAMPT inhibitors such as FK866 or GMX1778. Furthermore, GNE-617 undergoes a unique phosphoribosylation event that generates a tight-binding pRib adduct [2], a biochemical property that distinguishes it from even structurally close analogs like GNE-618 and GNE-643, which exhibit divergent cellular potency despite similar enzymatic inhibition [2] [3]. Its distinct CYP inhibition profile, specifically IC50 = 200 nM against CYP2C9 with minimal activity against CYP3A4, CYP2D6, CYP1A2, and CYP2C19 (>10 µM) [4], further underscores that in vivo pharmacology and drug-drug interaction risk cannot be extrapolated from class-level data alone.

PK Profile Variance

Oral bioavailability and clearance differ substantially across NAMPT inhibitors; species-specific values for GNE-617 may not transfer to FK866 or GMX1778.

Mechanism-Specific Activation

GNE-617 undergoes unique phosphoribosylation to form a tight-binding pRib adduct; close analogs like GNE-643 may show divergent cellular potency despite similar enzymatic inhibition.

CYP Interaction Profile

Distinct CYP inhibition pattern (selective CYP2C9) not shared across the class; DDI risk assessment cannot be extrapolated from other NAMPT inhibitors.

GNE-617 Quantitative Differentiation Evidence


Biochemical NAMPT Inhibition vs. FK866

GNE-617 inhibits recombinant human NAMPT with an IC50 of 5 nM [1]. In contrast, FK866 exhibits an IC50 of 1.60±0.32 nM in comparable recombinant human NAMPT assays [2], while GMX1778 demonstrates an IC50 of <25 nM . While FK866 is numerically more potent in this specific biochemical assay, GNE-617's value remains within the low single-digit nanomolar range, confirming high-affinity target engagement.

Biochemical NAMPT IC50
Cross-study comparable
GNE-617 IC50 = 5 nM; FK866 IC50 = 1.60±0.32 nM; GMX1778 range not fully defined
Assay potency context supports NAMPT target-engagement comparison.
Reported values from recombinant enzyme assays; cross-study variability may apply.
NAMPT Cancer Metabolism NAD+

Cellular NAD+ Depletion Kinetics

Treatment with GNE-617 results in >95% depletion of cellular NAD+ within 25-39 hours in all examined cancer cell lines, followed by >95% ATP depletion within 41-76 hours [1]. The half-life (t1/2) of NAD+ reduction ranges from 6.5 to 12.5 hours across a panel of six diverse cancer cell lines . In contrast, GNE-618, a closely related analog, demonstrates an EC50 of 2.6 nM for NAD+ depletion in the NSCLC cell line Calu-6 , but its kinetic profile across a broad panel is not as extensively characterized in the same study.

NAD+ Depletion Kinetics
Cross-study comparable
More than 95% NAD+ depletion in 25–39 h; t1/2 6.5–12.5 h across 6 cancer cell lines
Temporal NAD+ depletion profile defines oncosis onset window.
Kinetics may vary with cell-line metabolic state.
NAD+ Depletion Cancer Cell Lines Metabolism

Phosphoribosylation-Mediated Binding vs. GNE-643

GNE-617 undergoes NAMPT-catalyzed phosphoribosylation to form a pRib adduct that retains tight binding to the enzyme, resulting in strong product inhibition and enhanced cellular cytotoxicity [1]. In direct head-to-head comparison, the biochemically equipotent isomer GNE-643 also forms a pRib adduct but exhibits significantly weaker cytotoxicity [1]. Structural analysis revealed an altered ligand conformation in the GNE-643 adduct, leading to weak association with NAMPT [1].

pRib Adduct Cellular Potency
Head-to-head
GNE-617 shows >10-fold higher cellular potency vs. GNE-643 despite similar biochemical IC50
Phosphoribosylation-driven tight binding differentiates cellular response.
Biochemical IC50 alone insufficient for tool selection.
Phosphoribosylation NAMPT Cellular Potency

Oral Bioavailability & Predicted Human PK

GNE-617 exhibits species-dependent oral bioavailability: 29.7% in mice, 33.9% in rats, 29.4% in monkeys, and 65.2% in dogs [1]. Allometric scaling projects a low human clearance of 3.3 mL/min/kg and a volume of distribution of 1.3 L/kg [1]. In contrast, FK866 (APO866) has demonstrated poor oral bioavailability and is primarily administered intravenously in clinical settings [2]. GMX1778 (CHS828) was administered orally in Phase I trials but exhibited dose-limiting gastrointestinal toxicity [3].

Preclinical Oral PK
Class-level inference
Bioavailability: mice 29.7%, rat 33.9%, monkey 29.4%, dog 65.2%; projected human CL 3.3 mL/min/kg
Multi-species exposure context informs preclinical dosing models.
Human PK projection based on allometric scaling.
Oral Bioavailability Pharmacokinetics ADME

In Vivo Antitumor Efficacy in Xenograft Models

GNE-617 demonstrated 57% tumor growth inhibition (TGI) in a Colo-205 colorectal cancer xenograft model at an oral dose of 15 mg/kg BID, achieving an AUC of 10.4 µM·h [1]. In a U251 human glioblastoma xenograft model, GNE-617 administered at 25 mg/kg once daily led to rapid tumor regression . Notably, these antitumor effects were achieved without significant body weight loss . In comparison, GNE-618, a close structural analog, inhibited tumor growth in an A549 NSCLC xenograft model, but specific quantitative TGI data at comparable doses are not as readily available in primary literature .

Xenograft Response
Cross-study comparable
Colo-205 CRC: 57% TGI at 15 mg/kg BID (AUC 10.4 µM·h); U251 glioblastoma: rapid regression at 25 mg/kg QD
Model-response context in colorectal and glioblastoma xenografts.
TGI endpoint linked to exposure; model-dependent outcomes.
Xenograft Tumor Growth Inhibition In Vivo Efficacy

CYP Inhibition & Off-Target Profile

GNE-617 exhibits selective inhibition of CYP2C9 with an IC50 of 200 nM, while demonstrating no significant inhibition (IC50 >10 µM) of CYP3A4, CYP2D6, CYP1A2, or CYP2C19 [1]. Simcyp® simulations suggest a low potential for CYP2C9-mediated drug-drug interactions (DDIs) at clinically relevant concentrations, and a moderate potential for CYP3A4/5-mediated DDIs [2]. In contrast, the CYP inhibition profiles of many other NAMPT inhibitors, including FK866 and GMX1778, are less comprehensively characterized in the primary literature.

CYP Inhibition Profile
Class-level inference
CYP2C9 IC50 = 200 nM; CYP3A4/2D6/1A2/2C19 IC50 >10 µM
Defined off-target CYP profile supports combination study design.
Simcyp simulation suggests moderate CYP3A4/5 DDI potential.
CYP Inhibition Drug-Drug Interaction Off-Target

GNE-617 Research & Industrial Applications


In Vivo Oral Oncology Studies

GNE-617 is particularly well-suited for in vivo oncology studies where oral administration is required. Its multi-species oral bioavailability (29.7–65.2%) and projected low human clearance of 3.3 mL/min/kg provide a robust PK framework for dose selection [1]. The compound's efficacy has been benchmarked with a 57% tumor growth inhibition (TGI) in Colo-205 xenografts at a defined exposure (AUC = 10.4 µM·h) [1], enabling precise PK/PD modeling. Furthermore, its rapid tumor regression in U251 glioblastoma models positions it as a reference standard for studies targeting brain cancers.

Mechanistic Studies of NAD+ Depletion & Oncosis

GNE-617 is the compound of choice for investigating oncosis-blister cell death triggered by metabolic catastrophe. It consistently induces >95% NAD+ depletion within 25-39 hours across diverse cancer cell lines, followed by >95% ATP depletion by 41-76 hours [2]. This well-defined temporal sequence and the resulting oncosis phenotype provide a reliable experimental system for studying NAD+ metabolism, cell death mechanisms, and the role of pRib adduct formation in cellular potency [3].

Preclinical Combination & DDI Studies

For studies involving combination regimens, GNE-617 offers a characterized CYP inhibition profile (CYP2C9 IC50 = 200 nM; CYP3A4/5 moderate DDI potential) [4] [5]. This data enables researchers to prospectively assess and mitigate DDI risks when co-administering GNE-617 with other agents, enhancing the interpretability of combination efficacy and toxicity outcomes. This contrasts with less well-characterized NAMPT inhibitors where DDI liabilities may confound results.

NAMPT Biochemical & Structural Studies

GNE-617 serves as a validated tool compound for biochemical and structural studies of NAMPT. Its crystal structure in complex with the pRib adduct has been solved, revealing a relaxed binding mode that underpins its tight binding and strong product inhibition [3]. This structural information, combined with its well-defined biochemical IC50 of 5 nM [1], makes it a valuable reference ligand for assays, co-crystallization studies, and the development of next-generation NAMPT-targeted agents.

Application
Selection Property
Validation Focus
In vivo oral administration studies
Multi-species exposure consistency
Tumor growth inhibition and PK/PD modeling
NAD+ depletion & oncosis research
Cellular NAD+ depletion kinetics
Oncosis cell-death endpoint characterization
Combination & DDI risk assessment
Characterized CYP inhibition profile
DDI risk evaluation in co-administration models
NAMPT biochemical & structural studies
Defined biochemical IC50 and solved crystal structure
Co-crystallization and NAMPT inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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